![molecular formula C21H21N3O3 B2706425 6-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-indole-2-carboxamide CAS No. 1448077-80-2](/img/structure/B2706425.png)
6-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-indole-2-carboxamide
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Description
6-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-indole-2-carboxamide, also known as MPI or MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε). TBK1 and IKKε are involved in the regulation of innate immune responses and inflammatory signaling pathways. MPI has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.
Scientific Research Applications
- Research : Studies have explored its ability to activate the NRF2/ARE signaling pathway, leading to upregulation of NRF2-dependent genes such as HO-1 and NQO1. These genes play crucial roles in cellular defense against oxidative stress .
- Research : Researchers have investigated the compound’s impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its NRF2 activation properties may mitigate neuronal damage and inflammation .
- Research : Scientists have studied the SAR of nitrogen heterocyclic moieties, including this compound. Insights into how specific modifications affect NRF2 activation can inform drug optimization .
- Synthesis : The compound’s synthesis involves cyclization reactions, such as the formation of 7-methoxy-3-benzazepine-1-one derivatives .
- Research : Scientists have tested this compound’s activity in cell lines expressing NRF2. The insertion of specific functional groups affects its efficacy .
Antioxidant and Anti-inflammatory Effects
Neurodegenerative Diseases
Structural–Activity Relationship (SAR)
Synthetic Chemistry
Cell-Based Assays
properties
IUPAC Name |
6-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-17-9-8-14-11-19(23-18(14)13-17)21(26)22-15-5-4-6-16(12-15)24-10-3-2-7-20(24)25/h4-6,8-9,11-13,23H,2-3,7,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAXNBGGCHYABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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